(S)-Morpholin-2-ylmethanol hydrochloride

Description

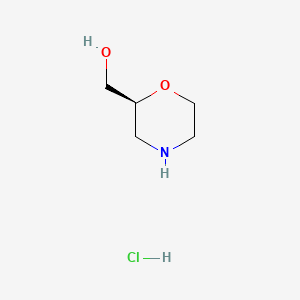

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2S)-morpholin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGXGDBTUJNTKJ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90703896 | |

| Record name | [(2S)-Morpholin-2-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313584-92-7 | |

| Record name | [(2S)-Morpholin-2-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90703896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-morpholin-2-ylmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-Morpholin-2-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Morpholin-2-ylmethanol hydrochloride is a chiral organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its morpholine core is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[1] The presence of both a hydroxyl and a secondary amine group, along with a defined stereocenter, makes it a versatile intermediate for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and insights into its role in drug discovery.

Physicochemical Properties

The hydrochloride salt of (S)-Morpholin-2-ylmethanol enhances the compound's stability and solubility in aqueous media, which is advantageous for its application in pharmaceutical and medicinal chemistry.[1]

Data Presentation: Summary of Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | [(2S)-morpholin-2-yl]methanol;hydrochloride | [2] |

| Synonyms | (S)-2-MorpholineMethanol HCl, (2S)-2-Morpholinylmethanol hydrochloride | [2] |

| CAS Number | 1313584-92-7 | [2] |

| Molecular Formula | C₅H₁₂ClNO₂ | [2] |

| Molecular Weight | 153.61 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Soluble in water | [3][4] |

| Melting Point | Not available (N/A) | - |

| Boiling Point | Not available (N/A) | - |

Note: The melting point for this compound is not consistently reported in available literature and supplier specifications, which may suggest that the compound decomposes upon heating.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

(S)-2-amino-1,3-propanediol

-

Di(2-chloroethyl) ether

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

Procedure:

-

N-Alkylation: In a round-bottom flask, dissolve (S)-2-amino-1,3-propanediol (1 equivalent) and triethylamine (2.2 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add di(2-chloroethyl) ether (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the crude (S)-Morpholin-2-ylmethanol.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Salt Formation: Dissolve the purified (S)-Morpholin-2-ylmethanol in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent (1.1 equivalents) with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Protocol 2: Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Materials and Equipment:

-

Capillary tubes

-

This compound sample

-

Mortar and pestle

-

Melting point apparatus

Procedure:

-

Sample Preparation: Place a small amount of the crystalline this compound into a mortar and gently grind it into a fine powder.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

-

Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute for a preliminary, approximate melting point determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.

Protocol 3: Determination of Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of the compound in water.

Materials and Equipment:

-

This compound

-

Distilled or deionized water

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of water in a vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Tightly cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with water to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of this compound in mg/mL or g/100 mL based on the measured concentration and the dilution factor.

Role in Drug Discovery and Relevant Signaling Pathways

The morpholine moiety is a key pharmacophore in a multitude of clinically approved and experimental drugs. Its presence can influence a compound's interaction with biological targets and improve its overall drug-like properties.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development. Numerous inhibitors of the PI3K/Akt/mTOR pathway incorporate a morpholine ring, which often forms critical hydrogen bonds within the kinase domain of these enzymes.

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of morpholine-containing drugs.

Serotonin-Norepinephrine Reuptake Inhibition

(S)-Morpholin-2-ylmethanol is a precursor in the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), a class of antidepressant drugs. These drugs function by blocking the reuptake of the neurotransmitters serotonin and norepinephrine from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.

Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

Application in Synthesis: Experimental Workflow for Reboxetine

(S)-Morpholin-2-ylmethanol is a key starting material for the asymmetric synthesis of the SNRI drug, (S,S)-Reboxetine. The following diagram illustrates a generalized workflow for this multi-step synthesis.[5][6][7]

Caption: Experimental workflow for the synthesis of (S,S)-Reboxetine.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. CAS 132073-83-7: this compound [cymitquimica.com]

- 3. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 4. figshare.com [figshare.com]

- 5. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(S)-Morpholin-2-ylmethanol hydrochloride chemical structure and IUPAC name

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chiral building blocks is paramount. This guide provides a detailed overview of (S)-Morpholin-2-ylmethanol hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds.

Chemical Structure and IUPAC Name

This compound is a chiral organic compound. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is substituted at the 2-position with a hydroxymethyl group. The "(S)" designation indicates the stereochemistry at the chiral center. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

IUPAC Name: (2S)-morpholin-2-ylmethanol hydrochloride

Synonyms: (S)-morpholin-2-ylmethanol HCl, (2S)-2-Morpholinylmethanol hydrochloride (1:1)

Chemical Structure:

Physicochemical and Computed Properties

The properties of this compound make it a versatile reagent in organic synthesis. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 1313584-92-7 | [1][2] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1] |

| Molecular Weight | 153.61 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | |

| Purity | ≥97% | [1] |

| Storage Conditions | Room temperature, inert atmosphere | [1][2] |

| SMILES | OC[C@@H]1CNCCO1.Cl | [1] |

| InChI | 1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | [2] |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | [1] |

| logP | -0.6111 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis Pathway

This compound is a valuable chiral building block, and its synthesis is a key step in the production of more complex molecules. While detailed experimental protocols are often proprietary, a general and common synthetic route involves the cyclization of a protected amino alcohol.

A plausible synthetic approach starts from a protected (S)-2-amino-1,3-propanediol derivative. The synthesis can be conceptually broken down into the following key transformations: protection of the amino group, selective activation of one hydroxyl group, intramolecular nucleophilic substitution to form the morpholine ring, and finally, deprotection and salt formation.

Caption: Generalized synthesis pathway for this compound.

Experimental Protocols

A general procedure for the formation of a morpholine ring involves the intramolecular cyclization of an N-substituted-2-(2-hydroxyethoxy)ethanamine or a related amino alcohol derivative. This is typically achieved by treating the precursor with a dehydrating agent or by converting the terminal hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by base-induced ring closure.

For the specific synthesis of this compound, a synthetic chemist would likely:

-

Select a suitable, commercially available, and enantiomerically pure starting material, such as a protected (S)-serine derivative or a chiral aziridine.

-

Perform a series of chemical transformations to introduce the necessary functional groups and build the carbon skeleton.

-

Induce the key ring-closing reaction to form the morpholine heterocycle.

-

Remove any protecting groups.

-

Isolate and purify the free base, (S)-Morpholin-2-ylmethanol.

-

Treat the free base with hydrochloric acid to form the stable hydrochloride salt.

-

Purify the final product by recrystallization or chromatography.

The precise reagents, solvents, temperatures, and reaction times would be determined through careful process development and optimization.

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of a wide array of biologically active molecules. Its utility stems from the presence of multiple functional groups—a secondary amine, an ether, and a primary alcohol—which can be selectively modified to build molecular complexity. The defined stereochemistry is often essential for the desired pharmacological activity and selectivity of the final drug candidate. This compound and its derivatives are frequently employed in the development of novel therapeutics targeting a range of diseases.

References

In Vitro Biological Activity of (S)-Morpholin-2-ylmethanol Hydrochloride: A Technical Overview

(S)-Morpholin-2-ylmethanol hydrochloride is a chiral heterocyclic compound primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules. [1][2] While extensive research exists on the diverse pharmacological activities of morpholine-containing derivatives, there is a notable lack of publicly available data on the specific in vitro biological activity of this compound itself. Its significance in medicinal chemistry lies in its role as a structural scaffold, contributing to the development of novel therapeutic agents.[1][3]

The morpholine ring is considered a "privileged pharmacophore," meaning it is a structural motif frequently found in compounds with a wide range of biological activities.[3][4] This is attributed to its ability to improve the pharmacokinetic profile of drug candidates and engage in crucial molecular interactions with biological targets.[3]

Role as a Chiral Building Block

This compound's value in drug discovery is largely due to its specific stereochemistry (the (S)-configuration) and its functional groups—a secondary amine within the morpholine ring and a primary alcohol.[1][2] These features allow for its incorporation into larger molecules to create chiral compounds with specific three-dimensional arrangements, which is often critical for selective interaction with biological targets like enzymes and receptors.[2]

Biological Activities of Morpholine-Containing Derivatives

Although direct biological activity data for this compound is not available, the morpholine moiety it contains is a key component in numerous compounds with well-characterized biological effects. These derivatives span a wide array of therapeutic areas:

-

Anticancer Activity: Many morpholine derivatives have been investigated for their cytotoxic effects on cancer cells.[1] For instance, certain 2-morpholino-4-anilinoquinoline derivatives have shown potent activity against the HepG2 cancer cell line, inducing cell cycle arrest.[5] Furthermore, derivatives of 4-morpholino-2-phenylquinazolines have been identified as potent and selective inhibitors of PI3 kinase p110α, a key enzyme in cell signaling pathways often dysregulated in cancer.[6]

-

Antimicrobial Properties: Research has indicated that some molecules incorporating the morpholine structure exhibit antimicrobial properties against certain bacterial strains.[1][7]

-

Anti-inflammatory and Analgesic Effects: The morpholine scaffold is present in compounds with demonstrated anti-inflammatory and analgesic properties.[8]

-

Other Therapeutic Areas: The versatility of the morpholine ring has led to its inclusion in compounds developed for antiviral, antihyperlipidemic, and antioxidant purposes.[3][8]

Illustrative Signaling Pathway: PI3K Inhibition by a Morpholine Derivative

To illustrate the role of the morpholine moiety in a therapeutic context, the following diagram depicts the signaling pathway targeted by 4-morpholino-2-phenylquinazoline derivatives, which are potent PI3K inhibitors. It is important to reiterate that this activity is characteristic of a derivative and not this compound itself.

Hypothetical Experimental Workflow for Screening

While no specific experimental protocols for this compound are available, a general workflow for screening the in vitro activity of a novel morpholine derivative against a cancer cell line would typically follow the steps outlined below.

References

- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 2. CAS 132073-83-7: this compound [cymitquimica.com]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 8. researchgate.net [researchgate.net]

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in medicinal chemistry.[1] Its unique physicochemical and metabolic properties have established it as a "privileged structure," frequently incorporated into a wide array of bioactive molecules to enhance their therapeutic potential.[2] The presence of a weakly basic nitrogen atom and a polar oxygen atom imparts a well-balanced lipophilic-hydrophilic profile.[3] This characteristic is crucial for modulating pharmacokinetic and pharmacodynamic (PK/PD) properties, often improving aqueous solubility, metabolic stability, and the ability to cross the blood-brain barrier (BBB).[3][4]

Morpholine's versatility is evident in its presence in numerous FDA-approved drugs, including the antibiotic linezolid, the anticancer agent gefitinib, and the antiemetic aprepitant.[1][5] The scaffold can act as a simple solvent, a building block for complex syntheses, a pharmacophore that interacts directly with biological targets, or a modulator of a compound's overall drug-like properties.[1][2][4] This review delves into the discovery of morpholine-based compounds, covering their synthesis, diverse biological activities, and the key experimental protocols used for their evaluation.

Synthesis of Morpholine-Based Compounds

The facile and versatile synthesis of the morpholine ring is a key reason for its widespread use.[2] Methodologies range from classical cyclization reactions to modern transition-metal-catalyzed processes. A common and efficient approach involves the intramolecular cyclization of 1,2-amino alcohols.[6]

General Synthetic Workflow: Cyclization of 1,2-Amino Alcohols

A prevalent strategy for synthesizing substituted morpholines involves a sequence of coupling an amino alcohol with an α-haloacid chloride, followed by cyclization and reduction. This method is highly adaptable for creating a variety of substituted morpholine derivatives.[6]

Therapeutic Applications and Biological Activities

Morpholine derivatives exhibit a vast spectrum of biological activities, making them valuable in treating a wide range of diseases.[7][8]

Central Nervous System (CNS) Disorders

The morpholine moiety is particularly prominent in CNS drug discovery due to its ability to improve BBB permeability.[4]

-

Neurodegenerative Diseases: Morpholine-based compounds are actively researched for treating Alzheimer's and Parkinson's diseases. They often target key enzymes involved in disease progression.[7] For instance, they have been developed as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[3][7][9] In Parkinson's disease, morpholine-containing compounds have been designed to inhibit leucine-rich repeat kinase 2 (LRRK2).[3][4]

-

Mood Disorders and Pain: The structural similarity of some morpholine derivatives to endogenous neurotransmitters allows them to modulate receptors involved in mood and pain, such as opioid and glutamate receptors.[4]

-

CNS Tumors: Morpholine derivatives are explored as anticancer agents for CNS tumors like glioblastoma, often by targeting critical cell signaling kinases such as PI3K and mTOR.[3]

Anticancer Activity

Beyond CNS tumors, the morpholine scaffold is integral to many anticancer agents.[10] The approved drug Gefitinib, a tyrosine kinase inhibitor, is a prime example.[1] These compounds often function by inhibiting kinases like phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial for cancer cell growth and survival.[3]

Other Biological Activities

The therapeutic potential of morpholine extends to various other areas, including:

-

Antiemetic: Aprepitant, a morpholine-containing drug, is a potent antiemetic used to prevent chemotherapy-induced nausea.[4]

-

Antibacterial and Antifungal: The antibiotic Linezolid contains a morpholine ring.[1] Novel morpholine derivatives continue to be developed to combat microbial infections.[10]

-

Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory properties.[7]

Quantitative Data of Morpholine-Based Compounds

The efficacy of morpholine derivatives is quantified through various biological assays. The following tables summarize key activity data for representative compounds.

Table 1: Morpholine Derivatives as Cholinesterase Inhibitors for Alzheimer's Disease

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 52h | AChE | 0.43 ± 0.42 | [7] |

| BuChE | 2.5 ± 0.04 | [7] | |

| 11g | AChE | 1.94 ± 0.13 | [7][11] |

| BuChE | 28.37 ± 1.85 | [11] | |

| 33g | AChE | 6.21 ± 0.03 | [7] |

| 33d | BuChE | 7.65 ± 0.01 |[7] |

Table 2: Cytotoxic Activity of Morpholine-Quinazoline Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [12] |

| MCF-7 (Breast) | 6.44 ± 0.29 | [12] | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [12] | |

| AK-10 | A549 (Lung) | 12.14 ± 0.54 | [12] |

| MCF-7 (Breast) | 8.16 ± 0.32 | [12] |

| | SHSY-5Y (Neuroblastoma) | 11.26 ± 0.21 |[12] |

Key Signaling Pathways Modulated by Morpholine Compounds

PI3K/mTOR Signaling Pathway in Cancer

The PI3K/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Morpholine-based compounds have been developed as potent dual inhibitors of PI3K and mTOR.[3]

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data interpretation for (S)-Morpholin-2-ylmethanol hydrochloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data Interpretation of (S)-Morpholin-2-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for this compound (CAS No: 1313584-92-7). The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in pharmaceutical and medicinal chemistry. This document outlines the expected spectroscopic characteristics, provides detailed experimental protocols for data acquisition, and presents a logical framework for spectroscopic analysis.

Chemical Structure and Properties

This compound is a chiral organic compound. The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. The "(S)" designation indicates the stereochemistry at the chiral center (the carbon atom bonded to the hydroxymethyl group). The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

-

Molecular Formula: C₅H₁₂ClNO₂

-

Molecular Weight: 153.61 g/mol

-

Appearance: Typically a white to off-white crystalline solid.[1]

-

Solubility: Soluble in water.[1]

Structure:

Spectroscopic Data Interpretation

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of the structure and comparison with similar morpholine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a hydrochloride salt, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable NMR solvents.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for each unique proton environment. The presence of the hydrochloride salt will lead to protonation of the nitrogen atom, affecting the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.2 | m | 1H | H-2 |

| ~ 3.8 - 4.0 | m | 2H | H-6 (axial & eq.) |

| ~ 3.6 - 3.8 | dd | 2H | -CH₂OH |

| ~ 3.2 - 3.5 | m | 2H | H-5 (axial & eq.) |

| ~ 2.8 - 3.1 | m | 2H | H-3 (axial & eq.) |

Interpretation:

-

The protons on the morpholine ring and the hydroxymethyl group will appear in the region of approximately 2.8 to 4.2 ppm.

-

The methine proton (H-2) is expected to be the most downfield of the ring protons due to its proximity to both the oxygen and the protonated nitrogen.

-

The diastereotopic protons on the same carbon (e.g., the two H-3 protons) will likely have different chemical shifts and show coupling to each other (geminal coupling) and to adjacent protons (vicinal coupling).

-

The exact chemical shifts and multiplicities may vary depending on the solvent and the conformational preferences of the morpholine ring.

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 75 - 80 | C-2 |

| ~ 65 - 70 | C-6 |

| ~ 60 - 65 | -CH₂OH |

| ~ 45 - 50 | C-5 |

| ~ 40 - 45 | C-3 |

Interpretation:

-

The carbons bonded to oxygen (C-2, C-6, and -CH₂OH) are expected to be the most downfield.

-

The carbons adjacent to the protonated nitrogen (C-3 and C-5) will appear at a lower chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a solid, the sample can be analyzed using a KBr pellet or Attenuated Total Reflectance (ATR).

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (alcohol) |

| 3200 - 2800 | Broad, Strong | N-H stretch (secondary ammonium salt), C-H stretch |

| ~1600 | Medium | N-H bend |

| 1150 - 1050 | Strong | C-O-C stretch (ether), C-O stretch (alcohol) |

Interpretation:

-

The broad band in the high-frequency region (3500-3200 cm⁻¹) is characteristic of the O-H stretching vibration of the alcohol group, likely involved in hydrogen bonding.

-

The broad absorption between 3200 and 2800 cm⁻¹ is indicative of the N-H stretching of the ammonium salt and the C-H stretching of the alkyl groups.

-

A strong band in the fingerprint region around 1100 cm⁻¹ is expected for the C-O-C stretching of the ether and the C-O stretching of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a suitable technique for this polar, non-volatile compound.

Table 4: Predicted Mass Spectrometry Data for this compound (ESI-MS, positive ion mode)

| m/z | Interpretation |

| 118.0862 | [M+H]⁺ (protonated molecule, exact mass) |

| 140.0681 | [M+Na]⁺ (sodium adduct) |

| 100.0757 | [M+H - H₂O]⁺ (loss of water) |

| 88.0757 | [M+H - CH₂OH]⁺ (loss of hydroxymethyl group) |

Interpretation:

-

In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 118.

-

The molecular ion of the free base (C₅H₁₁NO₂) has a monoisotopic mass of 117.0790 Da.

-

Common fragments would arise from the loss of small neutral molecules like water or the hydroxymethyl group.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[2]

-

Spectrum Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Data Interpretation.

Conclusion

References

Solubility profile of (S)-Morpholin-2-ylmethanol hydrochloride in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (S)-Morpholin-2-ylmethanol hydrochloride (CAS No: 1313584-92-7), a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various aqueous and organic solvents is critical for its effective use in drug discovery, process development, and formulation. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines reported qualitative information with predicted solubility values and outlines a detailed experimental protocol for definitive solubility determination.

Physicochemical Properties

This compound is a chiral morpholine derivative.[1][2] The presence of the morpholine ring, a hydroxyl group, and its formulation as a hydrochloride salt significantly influence its solubility characteristics.[3]

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO₂ | [2] |

| Molecular Weight | 153.61 g/mol | [2] |

| Physical Form | White to off-white crystalline solid/powder | [3] |

| CAS Number | 1313584-92-7 | [2] |

Aqueous and Organic Solubility

This compound is generally described as being soluble in water.[3] The hydrochloride salt form enhances its stability and solubility in aqueous environments.[3] While specific quantitative data is scarce, the general solubility of morpholine and its derivatives suggests miscibility with water and many common organic solvents.[4]

Summary of Known and Predicted Solubility Data

Given the absence of extensive experimental data, predictive models based on the compound's structure provide valuable insights into its likely solubility in a broader range of solvents. The following table summarizes the available qualitative information and presents predicted solubility values generated using computational methods. These predictions are intended as a guide for solvent selection and should be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility (g/L) | Qualitative Description |

| Water | Aqueous | High | Soluble[3] |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | High | Likely Soluble |

| Methanol | Polar Protic | High | Likely Soluble |

| Ethanol | Polar Protic | Moderate | Likely Soluble |

| Isopropanol | Polar Protic | Low | Likely Sparingly Soluble |

| Acetonitrile | Polar Aprotic | Low | Likely Sparingly Soluble |

| Acetone | Polar Aprotic | Low | Likely Sparingly Soluble |

| Dichloromethane | Non-polar | Very Low | Likely Insoluble |

| Toluene | Non-polar | Very Low | Likely Insoluble |

| Hexane | Non-polar | Very Low | Likely Insoluble |

Disclaimer: Predicted solubility values are estimates and may not reflect actual experimental results. Experimental verification is strongly recommended.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium (thermodynamic) solubility of a compound.[5][6] The following protocol is a generalized procedure suitable for this compound.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, pH 7.4 phosphate buffer, methanol, ethanol)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Solvent: Prepare the desired solvents. For aqueous solutions, ensure the pH is accurately adjusted and recorded.

-

Addition of Excess Solute: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[5] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolved and undissolved compound are in equilibrium.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

-

Quantification: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Analyze both the filtered supernatant and the standard solutions using a validated HPLC method.

-

Calculation: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the filtered supernatant. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: A flowchart of the shake-flask experimental workflow.

Factors Influencing Solubility

The solubility of this compound is influenced by a combination of its intrinsic properties and external factors. This relationship is depicted in the diagram below.

References

An In-depth Technical Guide to the Thermal Degradation Analysis of (S)-Morpholin-2-ylmethanol Hydrochloride

Introduction

Core Thermal Analysis Techniques

The primary techniques for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and energetic changes as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the temperatures at which a material decomposes and the extent of mass loss at each stage. This information is crucial for identifying the temperature limits for processing and storage.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, phase transitions, and decomposition, providing information on the temperatures and enthalpies of these processes.[4][5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of (S)-Morpholin-2-ylmethanol hydrochloride into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected thermal events.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks on the DSC thermogram.

Data Presentation

The quantitative data obtained from TGA and DSC analyses should be summarized in a clear and structured format for easy interpretation and comparison.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value | Unit | Description |

| Onset of Decomposition (Tonset) | 210 | °C | The temperature at which significant mass loss begins. |

| Temperature at Max Decomposition Rate (Tpeak) | 235 | °C | The temperature at which the rate of mass loss is highest (from DTG curve). |

| Mass Loss - Step 1 | 23.8 | % | Corresponds to the loss of HCl. |

| Mass Loss - Step 2 | 11.7 | % | Corresponds to the loss of H2O (dehydration). |

| Mass Loss - Step 3 | 45.5 | % | Corresponds to the degradation of the morpholine ring. |

| Final Residue at 600 °C | 19.0 | % | The remaining mass at the end of the experiment. |

Table 2: Hypothetical DSC Data for this compound

| Parameter | Value | Unit | Description |

| Melting Point (Tm) | 175 | °C | The temperature at which the compound melts (endothermic peak). |

| Enthalpy of Fusion (ΔHf) | 120 | J/g | The heat absorbed during melting. |

| Decomposition Exotherm (Td) | 230 | °C | The onset temperature of the exothermic decomposition event. |

Visualization of Workflows and Pathways

Visual diagrams are invaluable for representing complex experimental processes and chemical transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 3. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 5. researchgate.net [researchgate.net]

Technical Guide: Material Safety Data Sheet (MSDS) for (S)-Morpholin-2-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is a compilation of publicly available data and does not replace a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by a supplier. Always refer to the supplier-specific SDS for the most accurate and complete safety information. The absence of comprehensive toxicological and ecological data for this specific compound necessitates a cautious approach to its handling and disposal.

Chemical Identification and Physicochemical Properties

(S)-Morpholin-2-ylmethanol hydrochloride is a chiral organic compound.[1] It is characterized by a morpholine ring functionalized with a hydroxymethyl group at the 2-position, and it is supplied as a hydrochloride salt.[1] This salt form generally enhances the compound's stability and solubility in aqueous solutions.[1]

Table 1: Chemical and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | (2S)-2-morpholinylmethanol hydrochloride, (S)-2-MorpholineMethanol HCl | [1][2] |

| CAS Number | 1313584-92-7 | [2][3][4] |

| Molecular Formula | C₅H₁₂ClNO₂ | [2][3][4] |

| Molecular Weight | 153.61 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | ≥97% (typical) | [2][3] |

| Solubility | Soluble in water | [1] |

| Storage Conditions | Store at room temperature or under inert atmosphere at 2-8°C. | [2] |

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Source: Information compiled from multiple chemical suppliers.

GHS Pictogram:

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Due to the lack of specific toxicological studies for this compound, a thorough risk assessment is challenging. The "Harmful if swallowed" classification suggests that ingestion of a sufficient quantity could lead to adverse health effects. The irritation classifications indicate that direct contact with the skin or eyes can cause inflammation, and inhalation of dust or aerosols may lead to respiratory discomfort.

Experimental Protocols for Hazard Determination

While specific experimental data for this compound is not available, the GHS classifications are typically determined based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Guideline: OECD 425) This test is designed to determine the median lethal dose (LD50) of a substance when administered orally. The procedure typically involves the sequential dosing of animals, usually rats, with the test substance. The dose for each subsequent animal is adjusted based on the outcome (survival or death) of the previously dosed animal. This up-and-down procedure helps to minimize the number of animals required to obtain a statistically reliable estimate of the LD50.[5]

Skin Irritation/Corrosion (Guideline: OECD 404) This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[1][2][6] A small amount of the test substance is applied to the shaved skin of an animal, typically an albino rabbit, under a semi-occlusive dressing for a defined period (usually 4 hours).[7] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[2][6]

Eye Irritation/Corrosion (Guideline: OECD 405) This method is used to assess the potential of a substance to produce irritation or serious damage to the eye.[8][9][10][11] A single dose of the substance is applied to the conjunctival sac of one eye of an animal, usually an albino rabbit, while the other eye serves as a control.[8][11][12] The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific time points.[8][11]

Respiratory Irritation The assessment of respiratory irritation can be more complex. It may involve in vivo studies where animals are exposed to the substance via inhalation, and changes in respiratory parameters are monitored.[13][14][15] In vitro methods using reconstructed human airway epithelial models are also being developed and used to predict respiratory irritation potential.[15]

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Handling, Storage, and Disposal

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Recommended storage temperatures from suppliers vary, ranging from room temperature to 2-8°C. Refer to the supplier's instructions.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

The compound should be disposed of as hazardous waste.

Visualizations

The following diagrams illustrate the logical flow of hazard identification and the general workflow for a chemical safety assessment.

Caption: GHS Hazard Classification Flowchart.

Caption: Chemical Safety Assessment Workflow.

References

- 1. Acute skin Irritation-corrosion test. OECD 404: 2015. - IVAMI [ivami.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. chemscene.com [chemscene.com]

- 4. americanelements.com [americanelements.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. Irritant Challenge Test [nationaljewish.org]

- 14. nano-lab.com.tr [nano-lab.com.tr]

- 15. x-cellr8.com [x-cellr8.com]

A Technical Guide to the Physicochemical Properties of (S)-Morpholin-2-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(S)-Morpholin-2-ylmethanol hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its morpholine core is recognized as a "privileged structure," frequently incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and blood-brain barrier permeability. This document provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and its role in the synthesis of bioactive molecules.

Core Physicochemical Properties

The key physicochemical data for this compound (CAS No: 1313584-92-7) are summarized in the table below. These properties are fundamental to understanding the compound's behavior in both chemical reactions and biological systems.

| Property | Value | Source / Method |

| IUPAC Name | [(2S)-morpholin-2-yl]methanol;hydrochloride | --- |

| CAS Number | 1313584-92-7 | ChemScene[1] |

| Molecular Formula | C₅H₁₂ClNO₂ | ChemScene[1] |

| Molecular Weight | 153.61 g/mol | ChemScene[1] |

| Appearance | White to off-white crystalline solid | CymitQuimica[2] |

| Solubility | Soluble in water | CymitQuimica[2] |

| pKa (estimated) | ~8.33 (at 25°C) | Value for parent compound Morpholine |

| Storage | Inert atmosphere, 2-8°C | --- |

| Purity | ≥97% | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | Computational (ChemScene)[1] |

| LogP | -0.6111 | Computational (ChemScene)[1] |

| Hydrogen Bond Donors | 2 | Computational (ChemScene)[1] |

| Hydrogen Bond Acceptors | 3 | Computational (ChemScene)[1] |

Note: An experimental melting point for this specific salt is not consistently reported in publicly available literature. The pKa value is provided for the parent amine, morpholine, and serves as a close approximation for the basicity of the nitrogen atom in the ring.

Structure-Property Relationships

The physicochemical characteristics of this compound are a direct consequence of its molecular structure. The hydrochloride salt form significantly enhances the compound's stability and solubility in aqueous environments.[2]

Role in Pharmaceutical Synthesis: (S,S)-Reboxetine

(S)-Morpholin-2-ylmethanol is a crucial chiral intermediate in the asymmetric synthesis of molecules like (S,S)-Reboxetine , a selective norepinephrine reuptake inhibitor (SNRI) used as an antidepressant. The stereochemistry of the building block is critical for the final biological activity of the drug. Reboxetine works by blocking the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft.

Experimental Protocols for Physicochemical Characterization

Standardized protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are detailed methodologies for key experiments.

The melting point of a crystalline solid provides an indication of its purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Preliminary Measurement: A rapid heating rate (e.g., 10-20°C/minute) is used to quickly determine an approximate melting range.

-

Accurate Measurement: A fresh sample is prepared. The apparatus is heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C/minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. The melting range is reported as T1-T2.

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation: An excess amount of solid this compound is added to a known volume of an aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

-

Equilibration: The vial is agitated in a temperature-controlled shaker or water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a low-binding 0.45 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.

-

Calibration: A standard curve is generated using solutions of known concentrations to accurately quantify the solubility. The result is typically reported in mg/mL or µg/mL.

Potentiometric titration is a precise method for determining the ionization constant (pKa) of an acidic or basic functional group.

Protocol:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.

-

Titration Setup: The solution is placed in a jacketed vessel at a constant temperature (e.g., 25°C). A calibrated pH electrode is immersed in the solution.

-

Titration: The solution is made acidic (e.g., to pH 2) with a standardized HCl solution. It is then titrated by adding small, precise increments of a standardized NaOH solution. The pH is recorded after each addition, allowing the solution to equilibrate.

-

Data Analysis: The titration is continued until the pH reaches a basic value (e.g., pH 12). A titration curve (pH vs. volume of titrant added) is plotted.

-

pKa Calculation: The pKa value is determined from the inflection point of the sigmoid curve, often by analyzing the first or second derivative of the curve. The pKa corresponds to the pH at which the amine is 50% protonated.

Standard Characterization Workflow

The analysis of a novel synthetic intermediate like this compound follows a logical workflow to confirm its identity, purity, and key properties before its use in further synthetic steps.

References

Understanding the stereochemistry of (S)-Morpholin-2-ylmethanol hydrochloride

An In-depth Technical Guide to the Stereochemistry of (S)-Morpholin-2-ylmethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral heterocyclic compound widely utilized as a versatile building block in organic synthesis and medicinal chemistry.[1] The morpholine ring is a privileged scaffold in drug discovery, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability, which can enhance a molecule's pharmacokinetic profile.[1][2][3] The stereochemistry of this molecule, specifically the (S)-configuration at the C-2 position, is of paramount importance as it dictates the three-dimensional arrangement of its atoms. This spatial orientation is critical for molecular recognition and can profoundly influence the biological activity and selectivity of downstream pharmaceutical compounds.[1]

This technical guide provides a comprehensive overview of the stereochemistry of this compound. It includes a detailed analysis of its molecular structure, methods for its enantioselective synthesis, and robust experimental protocols for its stereochemical characterization.

Molecular Structure and Stereochemistry

The defining feature of this compound is the single stereocenter at the C-2 position of the morpholine ring. The absolute configuration is designated as "(S)" according to the Cahn-Ingold-Prelog (CIP) priority rules.

The Chiral Center

The C-2 carbon is bonded to four different substituents:

-

The ring oxygen atom (-O-).

-

The ring nitrogen atom (-NH-).

-

The hydroxymethyl group (-CH₂OH).

-

A hydrogen atom (-H).

Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the configuration, priority is given to the substituents based on atomic number.

-

Priority 1: The ring oxygen atom (-O-) has the highest atomic number.

-

Priority 2: The ring nitrogen atom (-NH-) has the next highest atomic number.

-

Priority 3: The hydroxymethyl group (-CH₂OH) has a carbon atom attached to an oxygen.

-

Priority 4: The hydrogen atom (-H) has the lowest atomic number.

When orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, thus confirming the (S)-configuration .

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (S)-Morpholin-2-ylmethanol.

Physicochemical Properties

The hydrochloride salt form of (S)-Morpholin-2-ylmethanol enhances its stability and aqueous solubility, making it highly suitable for applications in pharmaceutical chemistry.[1] Key physicochemical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1313584-92-7 | [4][5] |

| Molecular Formula | C₅H₁₂ClNO₂ | [4] |

| Molecular Weight | 153.61 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Purity | Typically ≥97% | [4] |

| Storage | 2-8°C under inert atmosphere | [5] |

| Specific Rotation ([α]D) | Data not publicly available | N/A |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-Morpholin-2-ylmethanol is critical. This is typically achieved through asymmetric synthesis or the resolution of a racemic mixture. Modern methods often employ chiral starting materials or catalysts to establish the desired stereocenter. A representative workflow for an enantioselective synthesis is outlined below.

Figure 2: Generalized workflow for the enantioselective synthesis of (S)-Morpholin-2-ylmethanol HCl.

Representative Synthetic Protocol

While numerous synthetic routes exist, a common strategy involves the cyclization of a chiral amino alcohol.[6][7][8] The following is a representative, generalized protocol for the synthesis of a chiral 2-hydroxymethyl morpholine derivative, adapted from established methodologies.

-

Step 1: Nucleophilic Addition: A chiral epoxide, such as (R)-epichlorohydrin, is reacted with a suitable amine (e.g., benzylamine) in a solvent like tert-butanol. This reaction opens the epoxide ring to form a chiral amino alcohol intermediate.[9]

-

Step 2: Intramolecular Cyclization: The intermediate is treated with a base, such as potassium tert-butoxide. This promotes an intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine, forming the morpholine ring.[9]

-

Step 3: Deprotection (if necessary): If a protecting group like benzyl is used on the nitrogen, it is removed via a standard method such as catalytic hydrogenation.

-

Step 4: Purification: The crude product is purified using a suitable technique, most commonly silica gel column chromatography.

-

Step 5: Salt Formation: The purified free base is dissolved in a solvent like diethyl ether or isopropanol and treated with a solution of hydrochloric acid to precipitate the final hydrochloride salt, which is then isolated by filtration.

Experimental Protocols for Stereochemical Characterization

Confirming the absolute configuration and enantiomeric purity of this compound requires specialized analytical techniques. The primary methods are polarimetry and chiral High-Performance Liquid Chromatography (HPLC).

References

- 1. CAS 132073-83-7: this compound [cymitquimica.com]

- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 1313584-92-7 [sigmaaldrich.com]

- 5. Morpholine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

Methodological & Application

Synthesis Protocol for (S)-Morpholin-2-ylmethanol Hydrochloride: An Application Note for Researchers

This document provides a detailed, step-by-step protocol for the chemical synthesis of (S)-Morpholin-2-ylmethanol hydrochloride, a valuable chiral building block for drug discovery and development. The protocol is intended for researchers, scientists, and professionals in the field of medicinal and organic chemistry.

Introduction

This compound is a chiral morpholine derivative frequently utilized as an intermediate in the synthesis of biologically active compounds.[1][2] Its defined stereochemistry is crucial for the specific interactions with biological targets, influencing the efficacy and safety of the final drug candidates. This protocol outlines a reliable synthetic route starting from the readily available chiral precursor, (S)-serine. The synthesis involves protection of the functional groups, cyclization to form the morpholine ring, reduction of the carboxylic acid, and final conversion to the hydrochloride salt.

Materials and Methods

Reagents and Equipment

All reagents should be of analytical grade or higher and used as received unless otherwise specified. Standard laboratory glassware, including round-bottom flasks, condensers, separatory funnels, and dropping funnels, is required. A magnetic stirrer with a heating plate, a rotary evaporator, a vacuum pump, and a pH meter are also necessary. For purification, column chromatography supplies (silica gel, solvents) are needed. Characterization of the product will require access to Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) instrumentation.

Table 1: List of Required Reagents

| Reagent | Formula | CAS Number | Supplier |

| (S)-Serine | C₃H₇NO₃ | 56-45-1 | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 24424-99-5 | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 144-55-8 | Fisher Scientific |

| Dioxane | C₄H₈O₂ | 123-91-1 | VWR |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | Fisher Scientific |

| Magnesium sulfate (MgSO₄) | MgSO₄ | 7487-88-9 | Fisher Scientific |

| 2-Chloroethanol | C₂H₅ClO | 107-07-3 | Alfa Aesar |

| Sodium hydride (NaH), 60% dispersion in mineral oil | NaH | 7646-69-7 | Acros Organics |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 109-99-9 | Acros Organics |

| Lithium aluminum hydride (LAH) | LiAlH₄ | 16853-85-3 | Sigma-Aldrich |

| Diethyl ether (Et₂O), anhydrous | C₄H₁₀O | 60-29-7 | Fisher Scientific |

| Hydrochloric acid (HCl), 4M in dioxane | HCl | 7647-01-0 | Sigma-Aldrich |

| Methanol (MeOH) | CH₄O | 67-56-1 | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Fisher Scientific |

Experimental Protocol

The synthesis of this compound is a multi-step process. The overall workflow is depicted in the diagram below.

Figure 1. Workflow for the synthesis of this compound.

Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoic acid (Boc-(S)-Ser-OH)

-

Dissolve (S)-serine (10.5 g, 100 mmol) in a mixture of 100 mL of dioxane and 100 mL of 1M sodium bicarbonate solution in a 500 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 110 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-(S)-Ser-OH as a white solid.

Step 2: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 8.8 g, 220 mmol) in anhydrous THF (200 mL) under a nitrogen atmosphere at 0 °C, add a solution of Boc-(S)-Ser-OH (20.5 g, 100 mmol) in anhydrous THF (100 mL) dropwise over 1 hour.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add 2-chloroethanol (8.8 g, 110 mmol) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 66 °C) and maintain for 12-16 hours.

-

Cool the reaction mixture to 0 °C and quench carefully by the slow addition of water (20 mL).

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between ethyl acetate (200 mL) and water (100 mL).

-

Separate the organic layer, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.

Step 3: Synthesis of ((S)-4-(tert-butoxycarbonyl)morpholin-2-yl)methanol

-

To a stirred suspension of lithium aluminum hydride (LAH) (7.6 g, 200 mmol) in anhydrous diethyl ether (250 mL) under a nitrogen atmosphere at 0 °C, add a solution of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (23.1 g, 100 mmol) in anhydrous diethyl ether (100 mL) dropwise over 1 hour.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (7.6 mL), 15% aqueous sodium hydroxide solution (7.6 mL), and water (22.8 mL).

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

-

Wash the filter cake with diethyl ether (2 x 50 mL).

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield ((S)-4-(tert-butoxycarbonyl)morpholin-2-yl)methanol as a colorless oil.

Step 4: Synthesis of this compound

-

Dissolve ((S)-4-(tert-butoxycarbonyl)morpholin-2-yl)methanol (21.7 g, 100 mmol) in methanol (100 mL).

-

To this solution, add 4M HCl in dioxane (50 mL, 200 mmol) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours, during which a white precipitate should form.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether (2 x 50 mL).

-

Dry the solid under vacuum to yield this compound as a white crystalline solid.

Data Summary

The following table summarizes the expected yields and key analytical data for the intermediates and the final product.

Table 2: Expected Yields and Analytical Data

| Compound | Step | Expected Yield (%) | Appearance | Molecular Weight ( g/mol ) | Key Analytical Data (Expected) |

| Boc-(S)-Ser-OH | 1 | 85-95 | White solid | 205.22 | ¹H NMR consistent with structure |

| (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 2 | 60-70 | Colorless oil | 231.28 | ¹H NMR and MS consistent with structure |

| ((S)-4-(tert-butoxycarbonyl)morpholin-2-yl)methanol | 3 | 80-90 | Colorless oil | 217.28 | ¹H NMR and MS consistent with structure |

| This compound | 4 | 90-98 | White crystalline solid | 153.61 | ¹H NMR, ¹³C NMR, and MS consistent with structure; Melting point |

Conclusion

This protocol provides a comprehensive and detailed method for the synthesis of this compound from (S)-serine. The procedure is robust and can be scaled for the production of gram quantities of the target compound. Adherence to the described experimental conditions and purification techniques is crucial for obtaining the product in high yield and purity. This valuable chiral intermediate can subsequently be employed in the synthesis of a diverse range of pharmaceutical agents.

References

Application Notes and Protocols: (S)-Morpholin-2-ylmethanol Hydrochloride and its Derivatives in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals